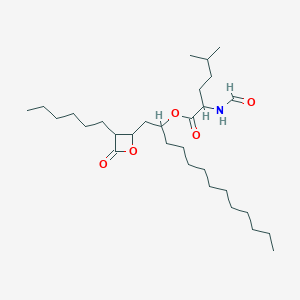
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate is a complex organic compound with a molecular formula of C29H53NO5 This compound is known for its unique structure, which includes an oxetane ring, a long alkyl chain, and a formamido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate typically involves multiple steps. One common method includes the formation of the oxetane ring through a cyclization reaction, followed by the attachment of the hexyl and tridecanyl groups. The formamido group is then introduced through a formylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate involves its interaction with specific molecular targets. The oxetane ring and formamido group play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the context of its application.
類似化合物との比較
- 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
- 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylbutanoate
Comparison: Compared to similar compounds, 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate is unique due to its specific structural features, such as the length of the alkyl chain and the position of the formamido group. These differences can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C30H55NO5 |
|---|---|
分子量 |
509.8 g/mol |
IUPAC名 |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-5-methylhexanoate |
InChI |
InChI=1S/C30H55NO5/c1-5-7-9-11-12-13-14-15-16-18-25(35-30(34)27(31-23-32)21-20-24(3)4)22-28-26(29(33)36-28)19-17-10-8-6-2/h23-28H,5-22H2,1-4H3,(H,31,32) |
InChIキー |
APOVYTGHOPZUPB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCC(C)C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


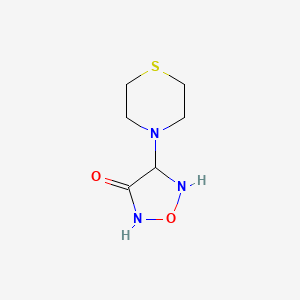

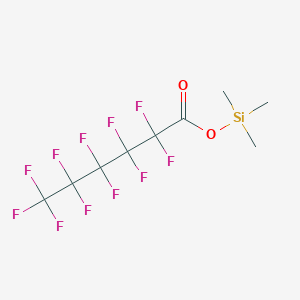
![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)
![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)




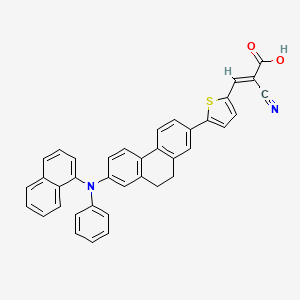
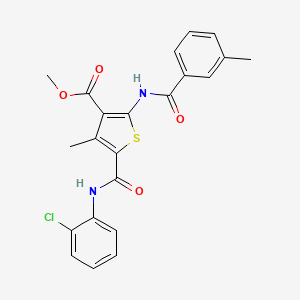

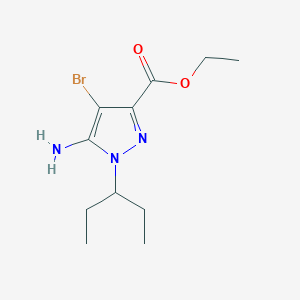
![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)
